

A Comparative Guide to Novel Phenylpiperidine Compounds: In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: *1-Phenylpiperidine-2-carboxylic acid*

Cat. No.: *B1359680*

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For Researchers, Scientists, and Drug Development Professionals

The phenylpiperidine scaffold remains a cornerstone in medicinal chemistry, yielding a diverse array of compounds with significant therapeutic potential. This guide provides a comparative analysis of recently developed phenylpiperidine derivatives, focusing on their in vitro and in vivo pharmacological profiles. The data presented herein is compiled from recent studies and is intended to aid researchers in the evaluation and selection of promising candidates for further development.

I. Comparative In Vitro and In vivo Data

The following tables summarize the key quantitative data for novel phenylpiperidine compounds across different therapeutic areas, including analgesia, antipsychotic activity, neuroprotection, and oncology.

Table 1: Analgesic Phenylpiperidine Derivatives

Compound	Target(s)	In Vitro Potency (IC50/Ki)	In Vivo Model	In Vivo Efficacy (ED50/MP E)	Key Findings	Reference(s)
cis-42	μ -Opioid Receptor	Not specified	Mouse Hot-Plate Test	13,036x more potent than morphine; 29x more potent than fentanyl	Exhibits potent analgesic activity with a short duration of action.	[1]
HN58	μ -Opioid Receptor	Not specified	Mouse Writhing Test	100% inhibition	Analgesic effect is reversible by naloxone, suggesting μ -opioid receptor involvement.	[2]
Compound 1	μ -Opioid Receptor (Positive Allosteric Modulator)	Not specified	Mouse Writhing Test	Augments morphine action at subeffective doses; antinociceptive alone at higher doses	Binds to an allosteric site on the μ -opioid receptor.	[3]
Compound 2	μ -Opioid Receptor (Positive Allosteric Modulator)	EC50 = 14 μ M	Mouse Writhing Test	Antinociceptive properties	Acts primarily as a positive allosteric modulator.	[3]

Table 2: Antipsychotic Phenylpiperazine Derivatives

Compound	Primary Target	5-HT2A Ki (nM)	D2-like Ki (nM)	5-HT1A Ki (nM)	In Vivo Model	Key Findings	Reference(s)
LASSBio-579	5-HT2A, D2-like, 5-HT1A	Moderate Affinity	Moderate Affinity	Moderate Affinity	Apomorphine-induced climbing; Ketamine-induced hyperlocomotion	Orally active in rodent models of schizophrenia.	[4][5]
LASSBio-1635 (Compound 6)	5-HT2A	3-10 fold higher affinity than LASSBio-579	No relevant change	No relevant change	Apomorphine-induced climbing; Ketamine-induced hyperlocomotion	Acts as a 5-HT2A antagonist; considered a new antipsychotic lead.	[4]

Table 3: Neuroprotective Phenylpiperidine Derivatives

Compound	In Vitro Model	In Vitro Neuroprotection	In Vivo Model	In Vivo Efficacy	Key Findings	Reference(s)
Compound 9d (Cinnamamide-piperidine derivative)	Glutamate-induced neurotoxicity in SH-SY5Y cells	Potent activity comparable to Fenazinel	Hypoxia tolerance test; Middle Cerebral Artery Occlusion (MCAO)	Moderate activity in both models	Exhibits potent neuroprotection with weak hERG inhibitory activity, suggesting a better safety profile.	[6]
Piperine	MPTP-induced Parkinson's disease mouse model	Not specified	MPTP-induced Parkinson's disease mouse model	Attenuated motor deficits and cognitive impairment; protected dopaminergic neurons.	Exerts neuroprotective effects via antioxidant, anti-apoptotic, and anti-inflammatory mechanisms.	[7]

Table 4: Phenylpiperidine Derivatives as PARP-1 Inhibitors

Compound	MDA-MB-436 IC50 (μM)	PARP-1 IC50 (nM)	In Vitro Assays	In Vivo Model	Key Findings	Reference(s)
6a	8.56 ± 1.07	8.33	Colony formation, cell migration, apoptosis assays	Not specified	Potent antiproliferative and PARP-1 inhibitory activity; induces apoptosis.	[8]
15d	6.99 ± 2.62	12.02	Colony formation, cell migration, apoptosis assays	Xenograft tumor model in mice	Potent antiproliferative and PARP-1 inhibitory activity; induces apoptosis; evaluated in a xenograft model.	[8]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of these novel phenylpiperidine compounds.

In Vitro Assays

1. Radioligand Binding Assays

- Objective: To determine the binding affinity of a compound for a specific receptor.

- Procedure:
 - Prepare cell membranes expressing the target receptor (e.g., μ -opioid, 5-HT_{2A}).
 - Incubate the membranes with a radiolabeled ligand (e.g., [³H]-YM-09151-2 for D₂-like receptors) and varying concentrations of the test compound.[\[5\]](#)
 - Separate bound from unbound radioligand via rapid filtration.
 - Quantify the radioactivity of the filters using liquid scintillation counting.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., (\pm)-sulpiride).[\[5\]](#)
 - Calculate the K_i value from the IC₅₀ value using the Cheng-Prusoff equation.

2. GTPyS Binding Assay

- Objective: To assess the functional activity of a compound at a G-protein coupled receptor (GPCR), determining whether it is an agonist, antagonist, or inverse agonist.
- Procedure:
 - Incubate cell membranes expressing the target GPCR with GDP, the test compound, and [³⁵S]GTPyS.
 - Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPyS.
 - The amount of bound [³⁵S]GTPyS is quantified by liquid scintillation counting.
 - To determine antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPyS binding is measured.[\[9\]](#)

3. MTT Assay for Cell Viability and Neuroprotection

- Objective: To assess cell viability or the neuroprotective effect of a compound against a toxic stimulus.

- Procedure:
 - Plate cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.[\[6\]](#)
 - For neuroprotection assays, pre-treat cells with the test compound for a specified time before adding a neurotoxin (e.g., glutamate).[\[6\]](#)
 - After incubation, add MTT solution to each well.
 - Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Assays

1. Mouse Hot-Plate Test

- Objective: To evaluate the analgesic effect of a compound against a thermal stimulus.
- Procedure:
 - Administer the test compound to mice intravenously.[\[1\]](#)
 - Place the mouse on a heated plate (e.g., 55°C) at predetermined time intervals after drug administration.
 - Record the latency time for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).
 - A cut-off time is set to prevent tissue damage.
 - An increase in the latency time compared to vehicle-treated animals indicates an analgesic effect.

2. Acetic Acid-Induced Writhing Test

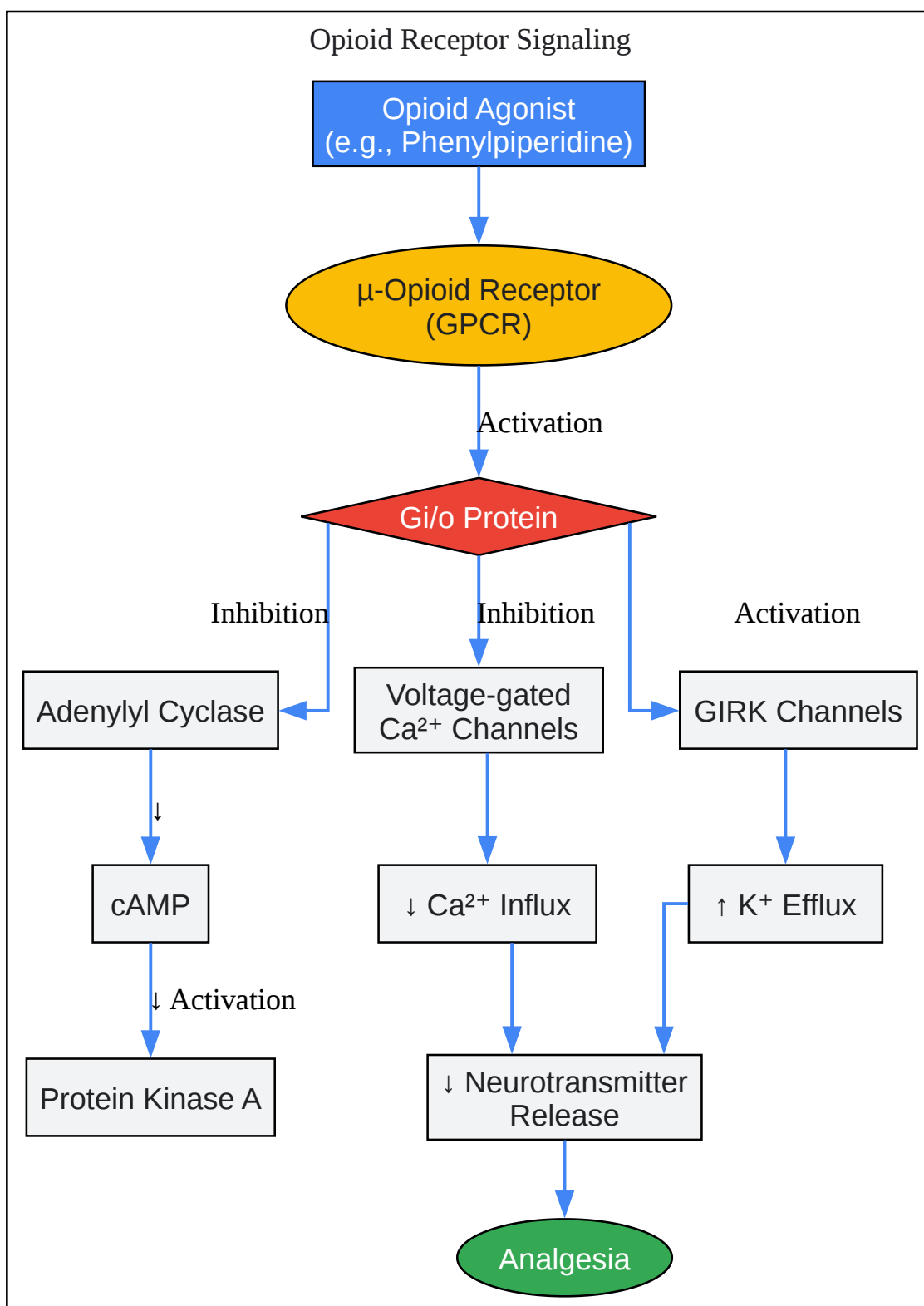
- Objective: To assess the analgesic activity of a compound against visceral pain.
- Procedure:
 - Administer the test compound to mice intraperitoneally or orally.
 - After a specified pre-treatment time, inject a dilute solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen and hind limbs).
 - Count the number of writhes over a defined period (e.g., 20 minutes).
 - A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.[\[2\]](#)

3. Middle Cerebral Artery Occlusion (MCAO) Model

- Objective: To evaluate the neuroprotective effect of a compound in a model of ischemic stroke.[\[6\]](#)
- Procedure:
 - Anesthetize the animal (e.g., mouse or rat).
 - Make a midline neck incision and expose the common carotid artery.
 - Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
 - After a defined period of occlusion (e.g., 1-2 hours), withdraw the filament to allow for reperfusion.
 - Administer the test compound before, during, or after the ischemic insult.
 - Assess neurological deficits and measure the infarct volume in the brain at a later time point (e.g., 24 hours).

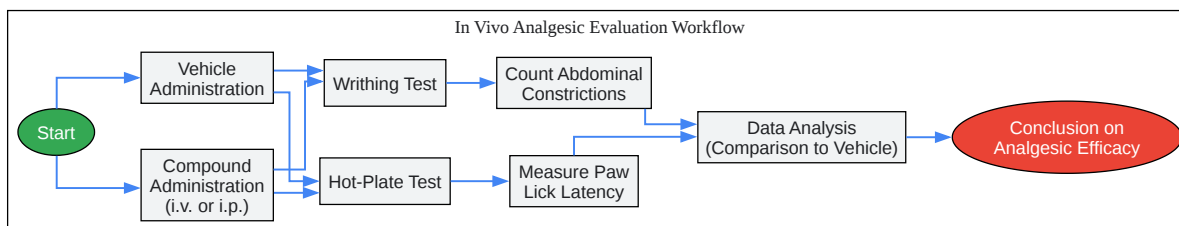
III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows relevant to the evaluation of phenylpiperidine compounds.



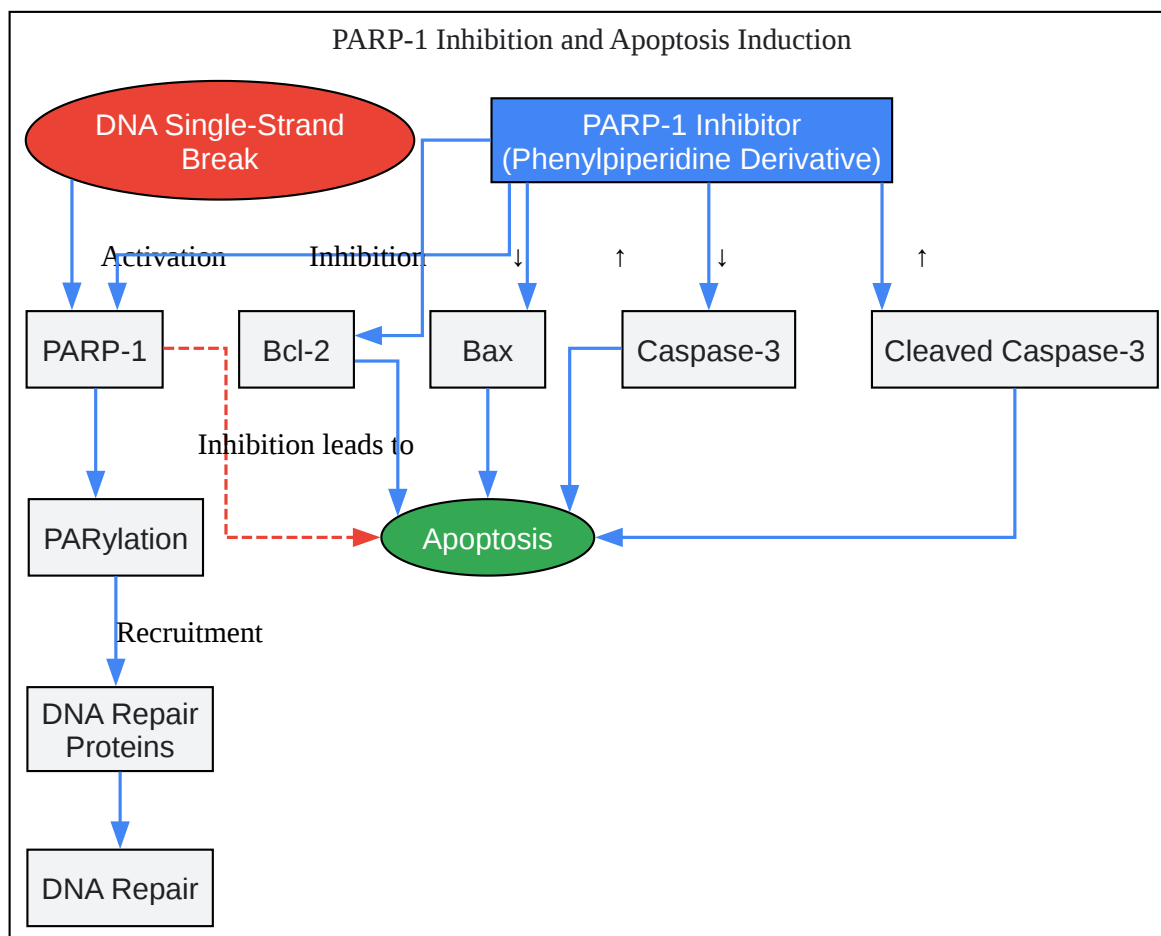
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Caption: Opioid Receptor Signaling Pathway



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Caption: In Vivo Analgesic Evaluation Workflow



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Caption: PARP-1 Inhibition and Apoptosis Pathway

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